1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
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Overview
Description
1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is an organic compound that has piqued the interest of many researchers due to its unique structural and functional properties. With a fused isobenzofuran-piperidin moiety and a fluorinated phenyl group, this compound stands out in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one typically involves a multi-step process:
Formation of 4-fluorophenyl-1H-pyrrole-2-carboxylic acid: : This step can be accomplished via a Vilsmeier-Haack reaction, followed by esterification and subsequent cyclization to produce the pyrrole core.
Introduction of the isobenzofuran moiety: : The spiro linkage is often achieved through a cycloaddition reaction, where a suitable diene reacts with the pyrrole derivative.
Formation of the piperidin ring: : This step involves a nucleophilic substitution reaction, followed by cyclization under basic conditions to form the spiro[isobenzofuran-piperidin] core.
Industrial Production Methods
On an industrial scale, the synthesis involves similar steps but emphasizes optimization for yield, cost-effectiveness, and safety. High-throughput techniques, continuous flow reactors, and environmentally friendly reagents are commonly employed to scale up the production while maintaining the purity and integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one undergoes several types of reactions:
Oxidation: : Oxidative reactions can modify the functional groups attached to the fluorophenyl ring or the pyrrole moiety.
Reduction: : Reduction reactions are less common but can target the carbonyl groups, potentially leading to alcohol derivatives.
Substitution: : Electrophilic aromatic substitution can occur on the fluorophenyl ring, enabling further functionalization.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid are typically used under controlled conditions.
Reduction: : Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Substitution: : Lewis acids or bases can catalyze these reactions, depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Leads to the formation of carboxylic acids or aldehydes, depending on the degree of oxidation.
Reduction: : Produces alcohol derivatives.
Substitution: : Results in various substituted derivatives, expanding the compound's applicability.
Scientific Research Applications
1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one has found applications in:
Chemistry: : As a building block for synthesizing complex organic molecules.
Biology: : Its fluorinated phenyl group makes it a potential candidate for binding studies with proteins and enzymes.
Medicine: : Preliminary studies suggest potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: : Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The precise mechanism of action for the compound is complex and varies by application:
Molecular Targets: : It interacts with specific proteins or enzymes, potentially inhibiting or modifying their function.
Pathways Involved: : In pharmacological contexts, it may interfere with biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Comparing 1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one to other compounds reveals its unique properties:
1'-(4-(4-chlorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one: : Similar in structure but less effective due to the presence of chlorine instead of fluorine.
1'-(4-(4-methylphenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one: : Methyl substitution alters its reactivity and binding affinity.
1'-(4-(4-phenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one: : Lacks the fluorine atom, affecting its overall biological activity.
Each similar compound provides insights into how small changes in structure can significantly impact the compound’s overall properties and applications.
Conclusion
This compound is a versatile and intriguing compound with various applications in chemistry, biology, medicine, and industry. Understanding its preparation, chemical behavior, and unique properties compared to similar compounds helps underscore its importance in scientific research.
Properties
IUPAC Name |
1'-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3/c24-17-8-6-15(7-9-17)16-12-20(25-13-16)21(27)26-11-3-10-23(14-26)19-5-2-1-4-18(19)22(28)29-23/h1-2,4-9,12-13,25H,3,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTFEOWUPYFMMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F)C5=CC=CC=C5C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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